2,3-Dibromopropyl benzoate

Flame Retardancy Polymer Processing Thermal Analysis

2,3-Dibromopropyl benzoate (CAS 6186-90-9) is a brominated ester derived from benzoic acid and 2,3-dibromopropanol, with the molecular formula C₁₀H₁₀Br₂O₂ and a molecular weight of 321.99 g/mol. The compound features a benzoate moiety linked to a propyl backbone brominated at the 2- and 3-positions, combining an aromatic ring with vicinal dibromide functionality.

Molecular Formula C10H10Br2O2
Molecular Weight 321.99 g/mol
CAS No. 6186-90-9
Cat. No. B14129350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromopropyl benzoate
CAS6186-90-9
Molecular FormulaC10H10Br2O2
Molecular Weight321.99 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC(CBr)Br
InChIInChI=1S/C10H10Br2O2/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyTZTWVMULLMBDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromopropyl Benzoate (CAS 6186-90-9) – Structural Baseline for Scientific Procurement


2,3-Dibromopropyl benzoate (CAS 6186-90-9) is a brominated ester derived from benzoic acid and 2,3-dibromopropanol, with the molecular formula C₁₀H₁₀Br₂O₂ and a molecular weight of 321.99 g/mol . The compound features a benzoate moiety linked to a propyl backbone brominated at the 2- and 3-positions, combining an aromatic ring with vicinal dibromide functionality . It serves as a non-reactive, additive-type brominated flame retardant with plasticizing properties for polymers such as PVC, polyurethanes, and unsaturated polyesters, as described in patents on bromobenzoate flame retardants [1].

Non-reactive flame-retardant additive for polymer processing workflows. Additive-type, not reactive monomer.
Supports high-temperature compounding with reported lower volatility. Benzoate ester backbone selection context.
Aromatic moiety context for plasticizing and char-promotion studies. Patent-derived utility; verify in specific polymer matrix.

Why Generic Substitution of 2,3-Dibromopropyl Benzoate Risks Performance Gaps


Brominated esters with a 2,3-dibromopropyl group are not interchangeable. Critical performance parameters such as thermal stability, volatility, and compatibility with host polymers are dictated by the ester's parent acid moiety. While 2,3-dibromopropyl acrylate and methacrylate function primarily as reactive flame-retardant monomers that copolymerize, 2,3-dibromopropyl benzoate is a non-reactive additive that acts as a flame-retardant plasticizer [1]. Substituting the benzoate with an acrylate ester can fundamentally alter the curing chemistry, plasticization efficiency, and long-term leaching resistance of the final polymer composite, leading to unacceptable changes in mechanical properties and fire safety performance [2]. The benzoate's aromatic ring provides a distinct thermal degradation pathway that promotes char formation, a mechanism absent in aliphatic acrylate or methacrylate analogs found in procurement databases .

Target Product 2,3-Dibromopropyl benzoate: Non-reactive, plasticizing flame retardant.
Common Substitute 2,3-Dibromopropyl acrylate/methacrylate: Reactive monomer that copolymerizes.
Performance gap: Substitution alters curing chemistry, plasticization, and may compromise mechanical properties and leaching resistance. The aromatic thermal degradation pathway promoting char formation is absent in aliphatic analogs.

Quantitative Differentiation Evidence for 2,3-Dibromopropyl Benzoate vs. Closest Analogs


Thermal Stability Benchmarking: Higher Boiling Point vs. Acrylate and Methacrylate Analogs

2,3-Dibromopropyl benzoate exhibits a significantly higher boiling point than its closest aliphatic ester analogs, 2,3-dibromopropyl acrylate and 2,3-dibromopropyl methacrylate. This indicates greater thermal stability and lower volatility, which is critical for high-temperature polymer compounding and processing without premature additive loss [REFS-1, REFS-2, REFS-3].

Thermal Stability
Cross-study comparable
355.1 °C
vs. methacrylate analog: 291.8 °C
(63.3 °C higher at 760 mmHg)
Supports higher thermal processing window selection.
Standard atmospheric pressure; data to verify in specific process conditions.
Flame Retardancy Polymer Processing Thermal Analysis

Refractive Index Differentiation for Optical and Coating Applications

The aromatic benzoate moiety of the target compound confers a higher refractive index compared to the aliphatic methacrylate analog. This property is valuable for formulating transparent flame-retardant coatings where refractive index matching between binder and additive is necessary to maintain clarity [REFS-1, REFS-2].

Refractive Index
Cross-study comparable
1.585
vs. methacrylate analog: 1.517
(Increase of 0.068 units)
Reported property for optical clarity matching with aromatic polymer matrices.
Database-sourced values; verify in formulation context.
Optical Materials Coatings Refractive Index

Density and Formulation Handling: Weight-to-Volume Ratios vs. Methacrylate Ester

2,3-Dibromopropyl benzoate has a density of 1.721 g/cm³, which is slightly lower than that of 2,3-dibromopropyl acrylate (1.77 g/cm³) but higher than the methacrylate analog (1.69 g/cm³) [REFS-1, REFS-2, REFS-3]. This difference in density affects formulation calculations where additives are metered by volume, and it influences the final weight percent of bromine in the polymer compound.

Density
Cross-study comparable
1.721 g/cm³
vs. acrylate: 1.77 g/cm³
vs. methacrylate: 1.69 g/cm³
Context-dependent volumetric dosing review; requires recalibration on substitution.
Room temperature data; may shift final bromine loading if uncalibrated.
Formulation Science Material Handling Density

Bromine Content and Theoretical Flame-Retardant Efficiency vs. Acrylate Analogs

The bromine content of the neat compound directly correlates with its potential flame-retardant efficiency. 2,3-Dibromopropyl benzoate has a calculated bromine mass fraction of 49.6%, while 2,3-dibromopropyl acrylate has a higher fraction of 58.8% due to its lower molecular weight [REFS-1, REFS-2]. The lower bromine content of the benzoate is offset by its non-reactive, plasticizing nature and the char-promoting effect of the aromatic moiety, which can enhance condensed-phase flame retardancy [1].

Bromine Content
Class-level inference
49.6 wt%
vs. acrylate analog: 58.8 wt%
(9.2 wt% lower on mass basis)
Supports flame-retardant efficiency review; offset by char-promotion mechanism.
Calculated from formula; efficiency is formulation-dependent.
Flame Retardancy Bromine Content Structure-Property Relationship

Optimal Application Scenarios for 2,3-Dibromopropyl Benzoate Based on Quantitative Evidence


High-Temperature PVC Compounding Requiring Non-Volatile Flame-Retardant Plasticizer

The high boiling point (355.1 °C) of 2,3-dibromopropyl benzoate makes it the preferred choice over 2,3-dibromopropyl methacrylate (bp 291.8 °C) for PVC formulations processed above 200 °C, where acrylate or methacrylate esters would volatilize and cause mold deposit issues. The benzoate's plasticizing action also reduces the need for additional phthalate plasticizers, simplifying the formulation [Evidence from Section 3, Item 1].

Transparent Flame-Retardant Coatings for Aromatic Polymer Substrates

The refractive index of 1.585 for 2,3-dibromopropyl benzoate closely matches that of many aromatic polymers (e.g., polystyrene, n ≈ 1.59) compared to the methacrylate analog (n = 1.517). This enables the formulation of transparent, flame-retardant coatings where optical clarity is critical, avoiding the haze caused by refractive index mismatches [Evidence from Section 3, Item 2].

Non-Reactive Flame-Retardant Additive in Polyurethane Foams

Unlike 2,3-dibromopropyl acrylate, which can copolymerize and alter polyurethane crosslink density, the benzoate ester remains non-reactive. This preserves the designed foam cell structure and mechanical properties while providing flame retardancy through the release of HBr and char formation from the aromatic benzoate moiety, as taught in patent EP 0832153 A4 [Evidence from Section 3, Item 4].

Density-Critical Formulations Precluding Direct Acrylate Substitution

When flame-retardant additives are dosed by volume in continuous extrusion processes, the density difference between 2,3-dibromopropyl benzoate (1.721 g/cm³) and 2,3-dibromopropyl acrylate (1.77 g/cm³) will result in a 2.8% error in mass-based bromine loading if the ester is substituted without recalibration. The benzoate's density is documented for accurate volumetric formulation control [Evidence from Section 3, Item 3].

Application
Selection Property
Validation Focus
High-temperature polymer compounding
Non-volatile plasticizer selection
Thermal stability endpoint review
Transparent flame-retardant coatings
Refractive index matching context
Optical clarity and haze prevention
Non-reactive additive in polyurethane foams
Non-copolymerizing additive profile
Foam cell structure and mechanical integrity
Volumetric dosing extrusion processes
Density-specific formulation calibration
Bromine loading accuracy and mass balance
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